4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone, also known as 4-CFM-PP, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in common organic solvents and has a boiling point of 233-234 °C. 4-CFM-PP has been widely studied for its potential to serve as a catalyst in organic synthesis and its ability to act as a photoreactive reagent. In addition, the compound has been studied for its potential applications in the fields of drug discovery, drug delivery, and gene therapy.
Scientific Research Applications
Synthesis and Copolymerization
Novel copolymers involving halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which include compounds structurally similar to 4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone, have been synthesized and characterized for potential applications in materials science. These copolymers are noted for their unique decomposition properties in nitrogen, occurring in two distinct steps, and have been analyzed using various methods including IR, 1H, and 13C-NMR, GPC, DSC, and TGA. Such copolymers can be of significant interest in the development of new materials with specific thermal and physical properties (Savittieri et al., 2022); (Kharas et al., 2016).
Molecular Structure Analysis
Studies focusing on the molecular structures of similar substituted chalcones have been conducted to understand their physical and chemical properties. These investigations include analyzing the configuration of keto groups with respect to olefinic double bonds and examining molecular packing patterns utilizing weak C-H...O and C-H...pi intermolecular contacts. Such analyses are crucial for understanding the properties of these compounds at the molecular level and can contribute to the development of various applications in chemistry and material sciences (Chopra et al., 2007).
Synthesis of Novel Derivatives
The synthesis of novel derivatives, including those related to this compound, has been explored for various applications. For instance, the creation of intermediates for herbicides illustrates the versatility of these compounds in agricultural applications. The detailed synthesis process and the structural confirmation of these products highlight the compound's potential in synthesizing specialized chemicals (Zhou Yu, 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to target the respiratory system .
Mode of Action
It’s known that similar compounds interact with their targets through a process known as suzuki–miyaura cross-coupling . This is a type of reaction that forms carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
The compound is likely synthesized through a friedel-crafts acylation followed by a clemmensen reduction . This suggests that it may interact with biochemical pathways involving these reactions.
Result of Action
Similar compounds have been found to have analgesic properties , suggesting that this compound may also have potential applications in pain management.
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLHNLQDHTQGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644280 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-94-5 |
Source
|
Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.